molecular formula C5H6Cl2N2 B030329 2-(Chloromethyl)pyrimidine hydrochloride CAS No. 936643-80-0

2-(Chloromethyl)pyrimidine hydrochloride

Cat. No. B030329
M. Wt: 165.02 g/mol
InChI Key: XLGVMJXAZRCTRU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine hydrochloride is a chemical compound with significance in organic synthesis and material science due to its reactive chloromethyl group attached to the pyrimidine ring. It serves as an intermediate for synthesizing various heterocyclic compounds, highlighting its utility in developing biologically active molecules and materials with specific properties.

Synthesis Analysis

The synthesis of 2-(Chloromethyl)pyrimidine hydrochloride involves chloromethylation of pyrimidine or its derivatives. A common approach for synthesizing pyrimidine derivatives, including chloromethylated forms, involves nucleophilic substitution reactions, starting from simple pyrimidines and utilizing chloromethyl sources under controlled conditions to achieve the desired chloromethylated product (Sakamoto et al., 1980).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)pyrimidine hydrochloride and related compounds has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies reveal that the pyrimidine ring in these compounds is planar, with the chloromethyl group introducing specific reactivity patterns. The crystal structure analysis often highlights intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity (Anthal et al., 2014).

Chemical Reactions and Properties

2-(Chloromethyl)pyrimidine hydrochloride participates in a variety of chemical reactions, owing to the presence of the reactive chloromethyl group. It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to a wide range of functionalized pyrimidine derivatives. Additionally, the compound's reactivity has been utilized in cross-coupling reactions, demonstrating its versatility in organic synthesis (Brown & Waring, 1973).

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The specific method for the application of 2-(Chloromethyl)pyrimidine hydrochloride in this context is not mentioned.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Drug Discovery Therapeutics

    • Field : Drug Discovery and Development .
    • Application : Pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .
    • Method : The article presents the synthesis of the medicinal agents and highlights the role of the biological target with respect to the disease model . The specific method for the application of 2-(Chloromethyl)pyrimidine hydrochloride in this context is not mentioned.
    • Results : This survey attempts to demonstrate the versatility of pyrimidine-based drugs, not only for their potency and affinity but also for the improved medicinal chemistry properties of pyrimidine as a bioisostere for phenyl and other aromatic π systems .
  • Base Catalyzed Alkylation

    • Field : Organic Chemistry .
    • Application : 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .
  • Antioxidant Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The specific method for the application of 2-(Chloromethyl)pyrimidine hydrochloride in this context is not mentioned.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Antibacterial Activities

    • Field : Medical and Pharmaceutical Research .
    • Application : Pyrimidines display a range of pharmacological effects including antibacterial . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Method : Numerous methods for the synthesis of pyrimidines are described . The specific method for the application of 2-(Chloromethyl)pyrimidine hydrochloride in this context is not mentioned.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
  • Pharmaceutical Synthesis

    • Field : Pharmaceutical Industry .
    • Application : 2-(chloromethyl)pyrimidine hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis .
  • Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

    • Field : Chemical Synthesis .
    • Application : 2-(Chloromethyl)pyridine hydrochloride was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex .
  • Base Catalyzed Alkylation of p-tert-butylcalix arene

    • Field : Organic Chemistry .
    • Application : 2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene .
  • Synthetic Intermediate for Pharmaceutical Synthesis

    • Field : Pharmaceutical Industry .
    • Application : 2-(chloromethyl)-Pyrimidine (hydrochloride) is a synthetic intermediate useful for pharmaceutical synthesis .

Safety And Hazards

2-(Chloromethyl)pyrimidine hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to handle the compound with appropriate safety measures .

properties

IUPAC Name

2-(chloromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGVMJXAZRCTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601770
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)pyrimidine hydrochloride

CAS RN

936643-80-0
Record name Pyrimidine, 2-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936643-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)pyrimidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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